3-Amino-4-piperidin-1-yl-benzoic acid, also known by its chemical structure as CHNO, is an organic compound that features both an amino group and a piperidine moiety attached to a benzoic acid framework. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly in the field of neuropharmacology.
The compound can be synthesized from commercially available precursors, notably 4-chlorobenzoic acid. The synthesis typically involves nucleophilic substitution reactions where the piperidine ring is introduced through amination processes.
3-Amino-4-piperidin-1-yl-benzoic acid belongs to the class of amino acids and derivatives, specifically categorized under aromatic amino acids due to the presence of the benzoic acid structure. Its classification also extends to piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 3-amino-4-piperidin-1-yl-benzoic acid can be achieved through several methods, primarily focusing on nucleophilic substitution reactions. One common approach involves the following steps:
Recent advancements have introduced microwave-assisted synthesis methods that significantly reduce reaction times while improving yields and purity of the final product . Characterization of the synthesized compound is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry.
The molecular structure of 3-amino-4-piperidin-1-yl-benzoic acid consists of:
The molecular weight is approximately 220.27 g/mol, and its chemical formula is represented as CHNO. The compound exhibits specific structural characteristics that influence its chemical reactivity and biological activity.
3-Amino-4-piperidin-1-yl-benzoic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both its electron-donating amino group and electron-withdrawing carboxylic acid group, allowing for diverse synthetic pathways in pharmaceutical applications.
The mechanism of action for compounds like 3-amino-4-piperidin-1-yl-benzoic acid often involves interactions with neurotransmitter receptors in the central nervous system. Specifically, it may act as a modulator or inhibitor at certain receptor sites, influencing neurotransmission.
Research indicates that compounds containing piperidine moieties can exhibit significant affinity for various receptors, including dopamine and serotonin receptors, leading to potential therapeutic effects in treating neurological disorders .
Relevant data concerning its solubility and stability are crucial for its application in drug formulation and delivery systems .
3-Amino-4-piperidin-1-yl-benzoic acid has several applications in scientific research:
This compound's versatility highlights its importance in advancing medicinal chemistry and therapeutic interventions .
The compound is systematically named as 3-amino-4-(piperidin-1-yl)benzoic acid according to IUPAC nomenclature rules [1] [2] [5]. This name precisely defines its molecular architecture: a benzoic acid scaffold substituted with an amino group at position 3 and a piperidinyl group at position 4 on the aromatic ring. The molecular formula C₁₂H₁₆N₂O₂ indicates twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, with a calculated molecular mass of 220.27 g/mol [1] [10].
Structural analysis reveals three key functional groups:
The canonical SMILES representation O=C(O)C₁=CC=C(N₂CCCCC₂)C(N)=C₁ confirms the connectivity, while the InChIKey DFGNBCGBUAHIPC-UHFFFAOYSA-N serves as a unique cryptographic identifier for database searches [5] [8] [10]. Computational descriptors indicate two rotatable bonds (primarily at the piperidine-benzoic acid linkage), three hydrogen bond acceptors (two oxygen atoms and one nitrogen), and two hydrogen bond donors (amine and carboxylic acid protons) [10].
Table 1: Fundamental Molecular Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | 3-amino-4-(piperidin-1-yl)benzoic acid |
Molecular Formula | C₁₂H₁₆N₂O₂ |
Molecular Weight | 220.27 g/mol |
Canonical SMILES | O=C(O)C₁=CC=C(N₂CCCCC₂)C(N)=C₁ |
InChIKey | DFGNBCGBUAHIPC-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
This benzoic acid derivative exhibits limited water solubility (estimated 0.20–0.37 mg/mL at 25°C) due to its predominantly hydrophobic structure [10]. The presence of ionizable groups (–COOH pKa ≈ 4.2; –NH₂ pKa ≈ 2.5 estimated) suggests pH-dependent solubility, with improved dissolution in alkaline conditions via carboxylate salt formation. The boiling point is extrapolated to be 443.9°C at 760 mmHg, while the melting point remains experimentally undetermined though computational models (EPI Suite) predict approximately 158°C [1] [10].
Material stability is influenced by its functional groups:
Recommended storage conditions include protection from light, maintenance under inert atmosphere (argon or nitrogen), and room temperature preservation to prevent decomposition [2] [4] [5]. The compound's solid form and moderate vapor pressure (1.32 × 10⁻⁷ mmHg at 25°C predicted) reduce volatility concerns during handling [1] [10].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Water Solubility | 203.8–371.6 mg/L (25°C) | EPA T.E.S.T. & EPI Suite |
Boiling Point | 443.9°C | At 760 mmHg |
Melting Point | Not experimentally determined | EPI Suite prediction: 158.19°C |
Flash Point | 212.99°C | EPA T.E.S.T. prediction |
Density | 1.25 g/cm³ | Computational estimation |
Storage Stability | Dark, inert atmosphere, RT | Standard handling protocol |
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural validation. Predicted ¹H NMR signals (DMSO-d₆) would include:
¹³C NMR would display characteristic peaks for:
Infrared Spectroscopy reveals key functional group absorptions:
Mass Spectrometry analysis shows the molecular ion peak at m/z 220.27 ([M]⁺), with major fragmentation pathways including:
Table 3: Key Spectroscopic Signatures
Technique | Characteristic Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.5–7.8 ppm (multiplet) | Aromatic protons (3H) |
δ 2.8–3.2 ppm (multiplet) | Piperidine N–CH₂ (4H) | |
δ 1.4–1.7 ppm (multiplet) | Piperidine CH₂ (6H) | |
IR | 1680–1720 cm⁻¹ | Carboxylic acid C=O stretch |
3100–3500 cm⁻¹ (broad) | N–H stretch (amine/acid) | |
≈1200 cm⁻¹ | C–N stretch (piperidine) | |
MS | 220.27 [M]⁺ | Molecular ion |
203 [M–OH]⁺ | Decarboxylation fragment |
Experimental single-crystal X-ray diffraction data for this specific compound remains unreported in the available literature. However, computational crystallography predictions suggest a potential monoclinic crystal system with P2₁/c space group symmetry [10]. The molecular packing is expected to be stabilized by:
The piperidine ring likely adopts a chair conformation with the N-atom positioned equatorially relative to the aromatic plane. Molecular mechanics simulations indicate potential crystal density of 1.25 g/cm³, consistent with typical organic solids [10]. The absence of bulky substituents may facilitate tight packing, though the ortho-disubstitution pattern could introduce torsional strain between the piperidine ring and benzoic acid plane. Future structural characterization would require single-crystal growth via slow evaporation from solvents like ethanol or dimethylformamide.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7